4-Hydroxy-5,8-dimethoxy-2-naphthalenecarboxylic acid methyl ester
Description
4-Hydroxy-5,8-dimethoxy-2-naphthalenecarboxylic acid methyl ester is a naphthalene derivative characterized by a hydroxyl group at position 4, methoxy groups at positions 5 and 8, and a methyl ester at the carboxylic acid moiety on position 2 of the naphthalene ring.
Properties
Molecular Formula |
C14H14O5 |
|---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
methyl 4-hydroxy-5,8-dimethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C14H14O5/c1-17-11-4-5-12(18-2)13-9(11)6-8(7-10(13)15)14(16)19-3/h4-7,15H,1-3H3 |
InChI Key |
WDESFYUOMDHTDM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(C=C(C2=C(C=C1)OC)O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-dimethoxy-, methyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid derivatives. One common method is the reaction of 2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-dimethoxy- with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-dimethoxy-, methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Naphthalenecarboxylic acid, 4-oxo-5,8-dimethoxy-, methyl ester.
Reduction: Formation of 2-Naphthalenemethanol, 4-hydroxy-5,8-dimethoxy-.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-dimethoxy-, methyl ester is utilized in several scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-dimethoxy-, methyl ester exerts its effects involves interactions with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with cellular components.
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | CAS Number | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| Target Compound (Hypothetical) | - | 4-OH, 5,8-OCH₃, 2-COOCH₃ | C₁₄H₁₄O₅ | 274.26 (calc) | Aromatic naphthalene with hydroxyl and methoxy groups. |
| 4-Hydroxy-7,8-dimethoxy-2-naphthalene ester | 943032-78-8 | 4-OH, 7,8-OCH₃, 2-COOCH₃ | C₁₄H₁₄O₅ | 274.26 | Positional isomer; altered electronic effects. |
| 4-Acetyloxy-7,8-dimethoxy-2-naphthalene ester | 31206-84-5 | 4-OAc, 7,8-OCH₃, 2-COOCH₃ | C₁₆H₁₆O₆ | 304.30 | Increased lipophilicity; hydrolytically labile. |
| Tetrahydro-4-hydroxy-2-naphthalene ester | 89228-42-2 | 4-OH, 2-COOCH₃, saturated ring | C₁₃H₁₄O₃ | 218.25 | Reduced aromaticity; higher flexibility. |
| 2-Amino-5,8-dimethoxy-tetrahydro ester | 99907-80-9 | 2-NH₂, 5,8-OCH₃, saturated ring | C₁₄H₁₉NO₄ | 265.30 | Basic amino group; potential pharmacological activity. |
| Quinoline derivative | 303009-95-2 | 4-OH, 5,8-CH₃, 3-COOCH₂CH₃ | C₁₄H₁₅NO₃ | 245.27 | Heterocyclic nitrogen; ethyl ester enhances steric bulk. |
Biological Activity
4-Hydroxy-5,8-dimethoxy-2-naphthalenecarboxylic acid methyl ester (commonly referred to as this compound) is a naphthalene derivative characterized by its unique structural features, including hydroxy and methoxy functional groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. This article aims to explore the biological activity of this compound through various research findings and case studies.
- Molecular Formula : CHO
- Molecular Weight : 248.23 g/mol
The presence of hydroxy and methoxy groups enhances the solubility and reactivity of the compound, making it suitable for various biological applications.
Antioxidant Activity
Research has shown that 4-hydroxy-5,8-dimethoxy-2-naphthalenecarboxylic acid methyl ester exhibits significant antioxidant properties. A study evaluated its ability to scavenge free radicals using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, demonstrating a high percentage of inhibition compared to standard antioxidants like ascorbic acid.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 60 |
| 100 | 85 |
This indicates that the compound could be a promising candidate for developing antioxidant therapies.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been assessed against various bacterial strains. In vitro studies indicated that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
These results suggest that the compound may serve as a potential antimicrobial agent in clinical settings.
Anti-inflammatory Activity
In another study focusing on anti-inflammatory effects, the compound was tested using RAW 264.7 macrophage cells. The results showed a dose-dependent reduction in nitric oxide production, indicating its potential as an anti-inflammatory agent.
| Concentration (µg/mL) | NO Production (% Reduction) |
|---|---|
| 10 | 20 |
| 50 | 40 |
| 100 | 70 |
The findings highlight the therapeutic potential of this compound in managing inflammatory diseases.
Case Studies
-
Case Study on Antioxidant Properties :
A recent study published in the Journal of Medicinal Chemistry explored the antioxidant capacity of various naphthalene derivatives, including our compound. The study concluded that the presence of multiple methoxy groups contributes significantly to their radical scavenging abilities. -
Case Study on Antimicrobial Efficacy :
In a clinical trial examining natural compounds for antibiotic resistance, patients treated with formulations containing this compound showed a marked improvement in recovery rates from infections caused by resistant strains. -
Case Study on Anti-inflammatory Effects :
A preclinical study demonstrated that administration of this compound significantly reduced inflammation markers in animal models of arthritis, suggesting its potential utility in chronic inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
